molecular formula C13H15N3OS2 B5845678 N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5845678
M. Wt: 293.4 g/mol
InChI Key: XKKRIQJRNZBUHL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. This inhibition leads to the inhibition of cell growth and proliferation, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to the inhibition of fungal growth. In addition, it has been found to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has been found to be effective against various cancer cell lines and fungal strains, making it a potential candidate for cancer and antifungal drug development. However, it also has limitations, such as its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One direction is to study its potential applications in other fields, such as its antimicrobial activity against bacterial strains. Another direction is to investigate its mechanism of action in more detail to understand its biochemical and physiological effects. In addition, future research can focus on developing more efficient synthesis methods and improving its solubility in water to enhance its bioavailability.
Conclusion
In conclusion, N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs for the treatment of cancer, fungal infections, and other diseases.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can be synthesized using different methods. One of the commonly used methods is the reaction of 2,5-dimethylphenyl isothiocyanate with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction yields N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide as a white solid.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has potential applications in various fields of scientific research. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells. This compound has also been studied for its antifungal activity and has been found to be effective against various fungal strains. In addition, it has been studied for its anti-inflammatory activity and has been found to reduce inflammation in animal models.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8-4-5-9(2)11(6-8)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKRIQJRNZBUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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